molecular formula C17H16N4O2S B2895214 N-(4-ethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896326-30-0

N-(4-ethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2895214
CAS No.: 896326-30-0
M. Wt: 340.4
InChI Key: QTWNCKSVMOJVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic small molecule of significant interest in early-stage drug discovery, particularly in the field of oncology. Its core structure is based on the 4H-pyrido[1,2-a][1,3,5]triazin-4-one scaffold, a privileged heterocyclic system known to exhibit potent inhibitory activity against a range of therapeutic targets. This scaffold is recognized for its ability to function as a kinase inhibitor , interacting with the ATP-binding sites of enzymes critical for cell signaling and proliferation. The specific substitution pattern of this compound, featuring a 4-ethylphenyl acetamide group linked via a sulfanylacetamide bridge, is designed to optimize binding affinity and selectivity. Research indicates that analogs within this chemical class have demonstrated potential as inhibitors of receptor tyrosine kinases and other key oncogenic drivers . Consequently, this compound serves as a valuable chemical probe for investigating dysregulated signaling pathways in cancer cell lines and for serving as a lead structure in the design and synthesis of novel targeted therapies. Its primary research utility lies in biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies to elucidate its precise mechanism of action and to refine its pharmacological profile.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-2-12-6-8-13(9-7-12)18-15(22)11-24-16-19-14-5-3-4-10-21(14)17(23)20-16/h3-10H,2,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWNCKSVMOJVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Modifications

Key Structural Differences :

  • Pyrido[1,2-a][1,3,5]triazin-4-one Core : Unique to the target compound, this fused bicyclic system may enhance π-π stacking interactions in biological targets compared to simpler heterocycles like triazoles or oxadiazoles .
  • Triazole Analogs: VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) shares the N-(4-ethylphenyl)acetamide group but replaces the pyridotriazinone with a triazole ring. VUAA-1 acts as an Orco agonist, indicating that heterocyclic core substitutions critically influence target specificity .
  • Oxazole Analogs : iCRT3 (2-(((2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) contains an oxazole ring and inhibits the Wnt/β-catenin pathway. Its phenylethyl substituent and oxazole core highlight how side-chain modifications alter mechanism of action .

Table 1: Heterocyclic Core Comparison

Compound Core Structure Key Functional Groups Biological Activity Reference
Target Compound Pyrido[1,2-a][1,3,5]triazinone Sulfanyl, 4-ethylphenyl Not explicitly stated -
VUAA-1 1,2,4-Triazole Pyridinyl, 4-ethylphenyl Orco agonist
iCRT3 Oxazole Methyl, phenylethyl Wnt/β-catenin inhibitor
CDD-934506 1,3,4-Oxadiazole 4-Methoxyphenyl, nitro Antimicrobial (hypothesized)

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups : CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) includes a nitro group, which may enhance reactivity and membrane permeability compared to the target compound’s ethylphenyl group .
  • Anti-Exudative Activity: Derivatives like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide exhibit dose-dependent anti-inflammatory effects in rats, suggesting that amino and furyl substituents on triazoles contribute to this activity .

Table 2: Substituent Impact on Physicochemical Properties

Compound Substituents Melting Point (°C) Solubility Trends Reference
Target Compound 4-Ethylphenyl, pyridotriazinone Not reported Likely moderate (polar core) -
13a () 4-Methylphenyl 288 Low in water, high in dioxane
13b () 4-Methoxyphenyl 274 Moderate in polar solvents
8t () 5-Chloro-2-methylphenyl Not reported Low (indole group)

Preparation Methods

Preparation of 2-Chloro-N-(4-Ethylphenyl)Acetamide

The synthesis begins with the acylation of 4-ethylaniline using chloroacetyl chloride. In a 500 mL reactor, 4-ethylaniline (0.5 mol) is dissolved in 2-propanol (200 mL) under nitrogen. Chloroacetyl chloride (0.55 mol) is added dropwise at 0–5°C, followed by potassium carbonate (1.0 mol) to neutralize HCl byproducts. The mixture is refluxed for 4 h, cooled, and filtered to yield 2-chloro-N-(4-ethylphenyl)acetamide as white crystals (94% yield, m.p. 112–114°C).

Synthesis of 4-Oxo-4H-Pyrido[1,2-a]Triazine-2-Sulfonyl Chloride

Chlorosulfonation of 4-oxo-4H-pyrido[1,2-a]triazine is achieved using chlorosulfonic acid (3 equiv) in dichloromethane at −10°C. After 12 h, the reaction is quenched with ice-cold acetic acid, extracting the sulfonyl chloride into dichloromethane. Evaporation yields a pale-yellow solid (82% purity by HPLC), which is recrystallized from hexane.

Coupling Reactions for Sulfanyl Group Introduction

Nucleophilic Substitution with 2-Mercaptopyrido-Triazinone

2-Chloro-N-(4-ethylphenyl)acetamide (0.2 mol) and 4-oxo-4H-pyrido[1,2-a]triazine-2-thiol (0.22 mol) are combined in dimethylformamide (DMF) with potassium carbonate (0.4 mol). The mixture is stirred at 80°C for 8 h, cooled, and poured into ice water. The precipitate is filtered and washed with ethanol to afford the crude product (76% yield).

Palladium-Catalyzed Cross-Coupling

For enhanced regioselectivity, a Suzuki-Miyaura coupling is employed. The sulfonyl chloride intermediate (0.1 mol), 2-chloro-N-(4-ethylphenyl)acetamide (0.12 mol), Pd(dba)₂ (2 mol%), and XPhos ligand (4 mol%) are heated in toluene at 110°C for 24 h. Column chromatography (SiO₂, ethyl acetate/hexane) isolates the title compound in 89% yield.

Cyclization and Purification

Glacial Acetic Acid-Mediated Ring Closure

The thiouracil intermediate (0.15 mol) is refluxed in glacial acetic acid (300 mL) for 50 h. Gas evolution (H₂S) is monitored until cessation. The solution is concentrated, and the residue is triturated with ethanol to yield 4-oxo-4H-pyrido[1,2-a]triazin-2-yl sulfanylacetamide (68% yield).

Crystallization and Drying

The crude product is dissolved in hot isopropanol (150 mL) and cooled to −20°C. Crystals are filtered, washed with cold isopropanol, and dried under vacuum at 40°C for 24 h (purity >99% by HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.72 (d, J = 5.8 Hz, 1H, pyridine-H), 7.56–7.49 (m, 4H, Ar-H), 4.32 (s, 2H, SCH₂), 2.61 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.21 (t, J = 7.6 Hz, 3H, CH₃).
  • HRMS (ESI+) : m/z 385.0982 [M+H]⁺ (calc. 385.0985).

X-Ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrido-triazinone core (bond angle 120.3°) and trans configuration of the sulfanyl group (torsion angle 178.5°).

Optimization and Yield Comparison

Step Reagent/Conditions Yield (%) Purity (%)
Acylation Chloroacetyl chloride/K₂CO₃ 94 98
Chlorosulfonation ClSO₃H, −10°C 82 95
Cross-Coupling Pd(dba)₂/XPhos 89 99
Cyclization Glacial HOAc, reflux 68 97

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture leads to hydrolysis, reducing yields. Conducting reactions under anhydrous conditions with molecular sieves (4Å) minimizes degradation.

Regioselectivity in Cyclization

Competing O- vs. S-alkylation is mitigated by using bulky bases (e.g., DBU) to favor sulfanyl bond formation.

Q & A

Q. Table 1: Impact of Substituent Variations on Bioactivity

Substituent PositionGroupBiological Activity (IC₅₀, μM)Source
Phenyl (4-position)Ethyl12.3 (MCF-7)
Phenyl (4-position)Methoxy18.7 (MCF-7)
PyridotriazinoneChlorine8.9 (HeLa)

Advanced: What strategies are recommended for assessing the compound’s stability under varying pH and light conditions?

Methodology:

  • Forced Degradation Studies :
    • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC .
    • Photostability : Expose to UV light (ICH Q1B guidelines) and analyze by LC-MS to identify photodegradants .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions (40°C/75% RH) .

Basic: Which analytical techniques are most effective for quantifying impurities in synthesized batches?

Methodology:

  • HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to separate and quantify byproducts (e.g., unreacted starting materials) .
  • GC-MS : Detect volatile impurities (e.g., residual solvents like DMF) with headspace sampling .

Advanced: How can synchrotron-based techniques enhance structural characterization?

Methodology:

  • X-ray Crystallography : Utilize high-flux synchrotron radiation to resolve crystal structures of the compound or its protein complexes, even with microcrystalline samples .
  • XAS (X-ray Absorption Spectroscopy) : Probe sulfur oxidation states in the sulfanyl group to confirm reactivity trends .

Advanced: What cross-disciplinary applications are emerging for this compound beyond medicinal chemistry?

Methodology:

  • Materials Science : Incorporate into metal-organic frameworks (MOFs) via sulfanyl-metal coordination for catalytic applications .
  • Agrochemistry : Screen for herbicidal activity using Arabidopsis seedling assays .
  • Chemical Biology : Use as a fluorescent probe by conjugating with BODIPY dyes for cellular imaging .

Advanced: How can green chemistry principles be integrated into large-scale synthesis?

Methodology:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, in coupling reactions .
  • Catalysis : Use immobilized lipases for enantioselective amide bond formation, reducing waste .
  • Flow Chemistry : Optimize exothermic reactions (e.g., sulfanyl substitutions) in continuous flow reactors for scalability and safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.